molecular formula C13H11BrO B1334042 1-(Benzyloxy)-3-bromobenzene CAS No. 53087-13-1

1-(Benzyloxy)-3-bromobenzene

Cat. No.: B1334042
CAS No.: 53087-13-1
M. Wt: 263.13 g/mol
InChI Key: HVWZMGZBJCJDOX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-bromobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group at the first position and a bromine atom at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)benzene. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to facilitate the substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the bromination process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-3-bromobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form 1-(benzyloxy)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Products include substituted benzyloxybenzenes.

    Oxidation: Products include benzyloxybenzaldehyde or benzyloxybenzoic acid.

    Reduction: Product is 1-(benzyloxy)benzene.

Scientific Research Applications

1-(Benzyloxy)-3-bromobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological molecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-bromobenzene involves its ability to undergo various chemical transformations. The benzyloxy group can participate in electron-donating interactions, while the bromine atom can act as a leaving group in substitution reactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-bromobenzene
  • 1-(Benzyloxy)-4-bromobenzene
  • 1-(Benzyloxy)-3-chlorobenzene

Uniqueness: 1-(Benzyloxy)-3-bromobenzene is unique due to the specific positioning of the benzyloxy and bromine groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1-bromo-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWZMGZBJCJDOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373458
Record name 3-Benzyloxybromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53087-13-1
Record name 1-Benzyloxy-3-bromobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53087-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxybromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a solution of 50.0 grams (0.29 mole) of 3-bromophenol and 120.0 grams (0.87 mole) of potassium carbonate in 400 mL of N,N-dimethylformamide was stirred, and heated to 80° C. To this was added portionwise, 36.1 mL (0.30 mole) of phenylmethyl bromide during a 20 minute period. Upon completion of addition, the reaction mixture was stirred at 80° C. during a one hour period. After this time, the reaction mixture was allowed to cool to ambient temperature, where it was diluted with 600 mL of water. The mixture was extracted with 600 mL of diethyl ether. The extract was then washed with three 50 mL portions of water, and then it was concentrated under reduced pressure to a residual solid. The solid was recrystallized with 250 mL of methanol, yielding 68.3 grams of 3-(phenylmethoxy)phenyl bromide. The NMR spectrum was consistent with the proposed structure.
Quantity
50 g
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120 g
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400 mL
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36.1 mL
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reactant
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600 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of bromomethylbenzene (24.39 g, 143 mmol), 3-bromophenol (24.92 g, 144 mmol) in acetone (20 ml) was added potassium carbonate (59.72 g, 430 mmol). The suspension was refluxed overnight and then evaporated. To the residue was added H2O (100 ml) and extracted with EtOAc (3×80 ml). The combined EtOAc extracts were back washed with Na2CO3 and then dried over MgSO4, filtered and evaporated to get an off-white solid, which was purified via flash column chromatography (10% CH2Cl2 in hexane) to give 1-benzyloxy-3-bromo-benzene as a white solid (10 g, 67%): 1HNMR (DMSO-d6) 7.46-7.00 (m, 9H, Ar), 5.12 (s, 2H, CH2). The product was carried over to the next step.
Quantity
24.39 g
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reactant
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24.92 g
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59.72 g
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20 mL
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Synthesis routes and methods IV

Procedure details

3-Bromophenol (50 g, 0.289 mol) was dissolved in acetone (500 ml), anhydrous potassium carbonate (80 g, 0.580 mmol) and benzyl bromide (59 g, 0.345 mol) were successively added thereto and the mixture was heated to reflux for 3 hours. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The resulting crude reaction product was recrystallized (hexane was used as a solvent and the recrystallization operation was carried out twice) to give the title compound (45.0 g, 0.171 mol, 59%).
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50 g
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500 mL
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80 g
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59 g
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Yield
59%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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